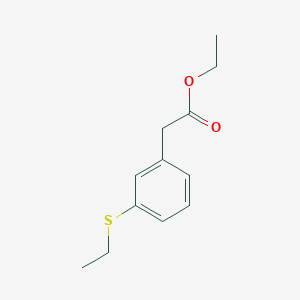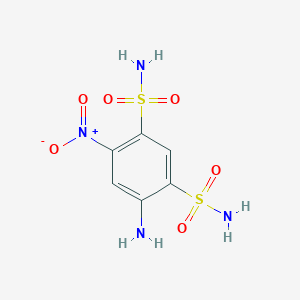
3-(3-Fluoro-4-morpholin-4-ylphenyl)-5-(oxan-2-yloxymethyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoro-4-morpholin-4-ylphenyl)-5-(oxan-2-yloxymethyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, featuring a morpholine ring, a fluoro-substituted phenyl group, and an oxazolidinone core, contributes to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-morpholin-4-ylphenyl)-5-(oxan-2-yloxymethyl)-1,3-oxazolidin-2-one typically involves multiple steps:
Formation of the Fluoro-Substituted Phenyl Intermediate: This step may involve the fluorination of a suitable phenyl precursor.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions.
Construction of the Oxazolidinone Core: This step often involves cyclization reactions using appropriate reagents and catalysts.
Attachment of the Oxan-2-yloxymethyl Group: This can be achieved through etherification reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the oxan-2-yloxymethyl group.
Reduction: Reduction reactions could target the oxazolidinone core or the fluoro-substituted phenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential antibacterial or antiviral agent.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, oxazolidinones are known to inhibit protein synthesis by binding to the bacterial ribosome. The presence of the fluoro-substituted phenyl group and the morpholine ring may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone with antibacterial properties.
Tedizolid: A more potent derivative of linezolid.
Radezolid: An oxazolidinone with improved pharmacokinetic properties.
Uniqueness
The unique combination of the fluoro-substituted phenyl group, morpholine ring, and oxan-2-yloxymethyl group in 3-(3-Fluoro-4-morpholin-4-ylphenyl)-5-(oxan-2-yloxymethyl)-1,3-oxazolidin-2-one may confer distinct biological activities and pharmacokinetic properties compared to other oxazolidinones.
Propriétés
Numéro CAS |
513068-92-3 |
|---|---|
Formule moléculaire |
C19H25FN2O5 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
3-(3-fluoro-4-morpholin-4-ylphenyl)-5-(oxan-2-yloxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H25FN2O5/c20-16-11-14(4-5-17(16)21-6-9-24-10-7-21)22-12-15(27-19(22)23)13-26-18-3-1-2-8-25-18/h4-5,11,15,18H,1-3,6-10,12-13H2 |
Clé InChI |
WJKRQCKVPABMSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCC2CN(C(=O)O2)C3=CC(=C(C=C3)N4CCOCC4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl [4-(methylthio)phenyl]carbamate](/img/structure/B13870793.png)


![2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13870814.png)
![3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B13870819.png)


![4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13870852.png)


![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)

